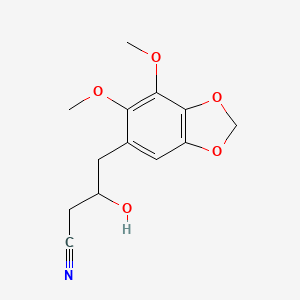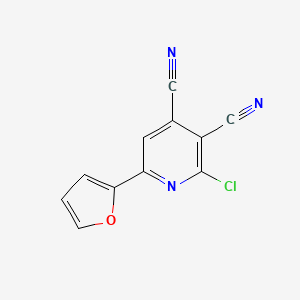
N-(3-chlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide is a complex organic compound that features multiple functional groups, including chlorophenyl, hydroxy, methoxy, and pyranone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide likely involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyranone Ring: Starting with a suitable precursor, such as a 4-hydroxy-6-methyl-2H-pyran-2-one, through cyclization reactions.
Substitution Reactions: Introducing the chlorophenyl and hydroxy-methoxyphenyl groups via nucleophilic substitution or electrophilic aromatic substitution.
Amide Bond Formation: Coupling the intermediate with an appropriate amine to form the final propanamide structure.
Industrial Production Methods
Industrial production would require optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. Techniques like continuous flow synthesis and automated reactors could be employed for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the pyranone ring can be reduced to form alcohols.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
Chemistry
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigating interactions with enzymes and proteins.
Medicine
Drug Development: Potential therapeutic applications due to its complex structure and functional groups.
Industry
Material Science: Use in the development of new materials with specific properties.
作用機序
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, the compound might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.
類似化合物との比較
Similar Compounds
N-(3-chlorophenyl)-3-(4-hydroxyphenyl)propanamide: Lacks the methoxy and pyranone groups.
N-(3-chlorophenyl)-3-(3-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-pyran-3-yl)propanamide: Similar but with different substitution patterns.
特性
分子式 |
C22H20ClNO6 |
|---|---|
分子量 |
429.8 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)propanamide |
InChI |
InChI=1S/C22H20ClNO6/c1-12-8-18(26)21(22(28)30-12)16(13-6-7-19(29-2)17(25)9-13)11-20(27)24-15-5-3-4-14(23)10-15/h3-10,16,25-26H,11H2,1-2H3,(H,24,27) |
InChIキー |
KFIMUEIRPDKXRQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC(=CC=C2)Cl)C3=CC(=C(C=C3)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B14941612.png)
![5-[(3-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-1,2,3-thiadiazole-4(2H)-carboxamide](/img/structure/B14941613.png)
![5-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941621.png)

![N-[2-(2-Methylpiperidin-1-YL)ethyl]but-2-ynamide](/img/structure/B14941628.png)

![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[(piperidin-1-yl)carbonyl]oxolan-2-one](/img/structure/B14941635.png)
![N-(2,4-dimethylphenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B14941637.png)
![N'-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14941638.png)

![N-[N-(1,3-benzothiazol-2-yl)carbamimidoyl]-2,2-dimethylpropanamide](/img/structure/B14941654.png)
![1-(4-Methoxyphenyl)-4-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14941668.png)
![2-[6-(4-Bromo-1H-pyrazol-3-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B14941680.png)
![7-[(E)-2-(dimethylamino)ethenyl]-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B14941697.png)
